

"5-Bromo-4-methoxy-6-methylpyrimidine" spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Bromo-4-methoxy-6-methylpyrimidine

Cat. No.: B1526251

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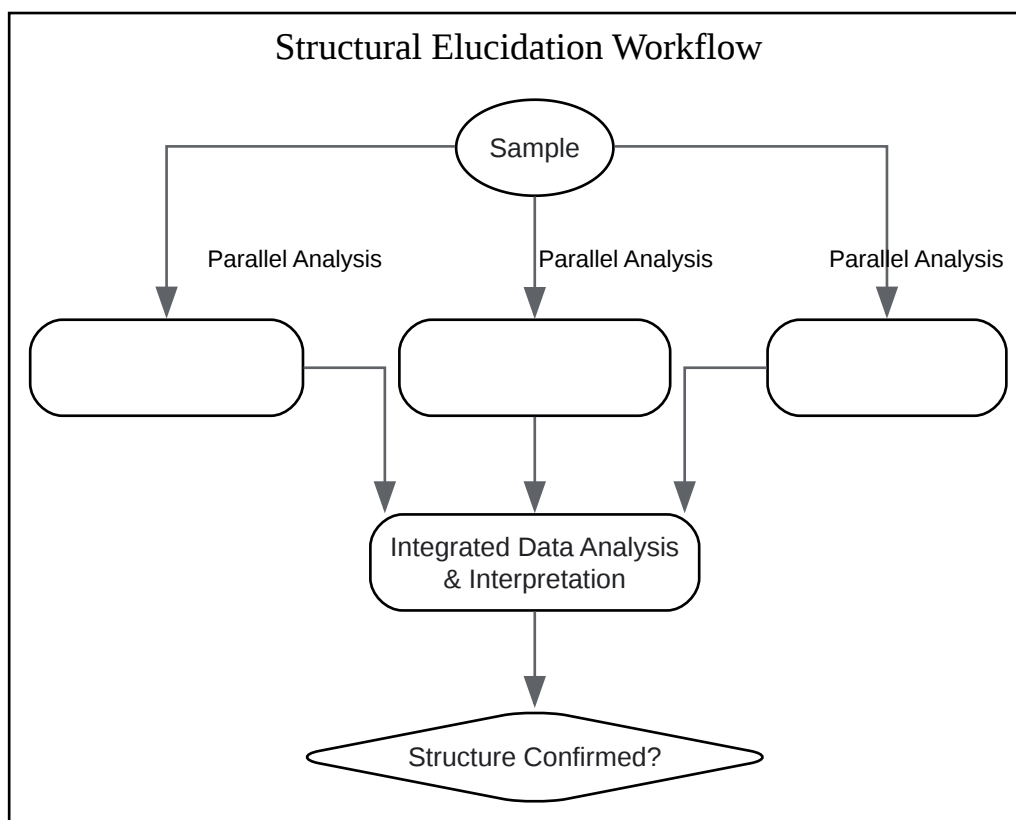
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine

This technical guide provides a comprehensive analysis of the spectral data for **5-Bromo-4-methoxy-6-methylpyrimidine** (CAS No: 4319-87-3), a key heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established spectroscopic principles to offer a robust framework for the characterization and quality control of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the underlying chemical principles that give rise to the observed spectral signatures.

Molecular Structure and Spectroscopic Overview

5-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine with a molecular formula of $C_6H_7BrN_2O$ and a monoisotopic mass of approximately 201.97 Da.^[1] Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyrimidine core, provides distinct handles for spectroscopic analysis. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

The workflow for comprehensive analysis involves a multi-technique approach to unambiguously confirm the molecule's identity and purity.



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Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Bromo-4-methoxy-6-methylpyrimidine**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of chemically distinct protons and information about their local electronic environment. The spectrum for this molecule is relatively simple due to the absence of proton-proton coupling.

Table 1: Experimental ^1H NMR Data for **5-Bromo-4-methoxy-6-methylpyrimidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.48	Singlet	1H	H-2
4.00	Singlet	3H	-OCH ₃
2.54	Singlet	3H	-CH ₃

(Data acquired in CDCl₃ at 400 MHz).[2]

Expertise & Interpretation:

- H-2 Proton (δ 8.48): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the two adjacent nitrogen atoms. It appears as a singlet because there are no protons on the neighboring atoms (C-6 and C-4) to cause spin-spin splitting.
- Methoxy Protons (δ 4.00): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom, which is in turn bonded to an aromatic system.
- Methyl Protons (δ 2.54): The methyl group protons are the most shielded, appearing furthest upfield. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. Like the other signals, it is a singlet due to the lack of adjacent protons.

Caption: Molecular structure and ¹H NMR peak assignments.

¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this specific molecule is not widely published, we can reliably predict the chemical shifts based on the analysis of structurally similar pyrimidines. [3][4] The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Bromo-4-methoxy-6-methylpyrimidine**

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C-4	Attached to both a nitrogen and an oxygen atom; highly deshielded.
~162	C-2	Situated between two electronegative nitrogen atoms.
~158	C-6	Attached to a nitrogen and substituted with a methyl group.
~105	C-5	Attached to bromine; the C-Br bond shifts the signal upfield relative to other aromatic carbons.
~55	-OCH ₃	Typical range for a methoxy carbon attached to an aromatic ring.

| ~24 | -CH₃ | Aliphatic carbon, expected to be the most shielded (upfield). |

Expertise & Interpretation: The carbon chemical shifts are primarily influenced by the electronegativity of the atoms they are bonded to. Carbons C-2, C-4, and C-6, being directly attached to ring nitrogens, are the most deshielded and appear furthest downfield. The C-4 carbon, bonded to both nitrogen and the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield. Conversely, the carbon bearing the bromine atom (C-5) is found at a relatively upfield position, a common observation for carbons bonded to heavier halogens in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Bromo-4-methoxy-6-methylpyrimidine**. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse (zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.
 - Referencing: Calibrate chemical shifts to the residual solvent peak (CDCl_3 at δ 7.26 ppm).
[3]
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096, as ^{13}C has a low natural abundance and requires more scans for adequate signal-to-noise.
 - Referencing: Calibrate chemical shifts to the solvent peak (CDCl_3 at δ 77.16 ppm).
[3]

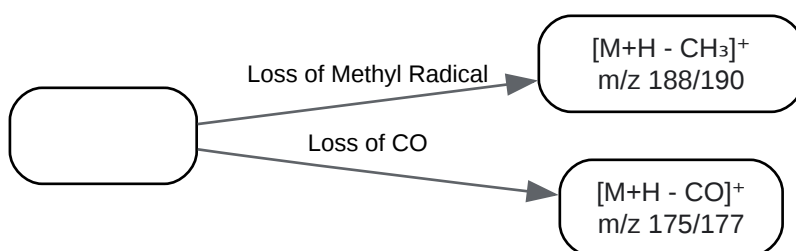
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

MS Data Analysis

For **5-Bromo-4-methoxy-6-methylpyrimidine** (Molecular Weight: ~203 g/mol), Electrospray Ionization (ESI) in positive mode is a suitable technique.

- **Molecular Ion Peak:** The mass spectrum is expected to show a protonated molecular ion $[M+H]^+$. A key confirmatory feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent peaks of almost equal intensity separated by 2 m/z units.
 - $[M+H]^+$: m/z 203 (for $\text{C}_6\text{H}_8^{79}\text{BrN}_2\text{O}^+$)
 - $[M+2+H]^+$: m/z 205 (for $\text{C}_6\text{H}_8^{81}\text{BrN}_2\text{O}^+$)
- **Experimental Data:** Mass spectrometry (ES) confirms this, showing a peak at m/z 204 $[M+1]^+$, which corresponds to the protonated molecule containing the ^{79}Br isotope.^[2] Predicted data also supports a strong $[M+H]^+$ signal at m/z 202.98.^[1]



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